Ethyl3-bromo-2-cyano-3-phenylacrylate
Description
Ethyl 3-bromo-2-cyano-3-phenylacrylate (IUPAC name: (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate) is a brominated acrylate derivative with significant applications in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₂H₁₀BrNO₂, and it features a planar structure stabilized by conjugation between the cyano group, acrylate backbone, and bromophenyl substituent . X-ray crystallography confirms its E-configuration at the exocyclic double bond (C7=C8), with the bromine atom positioned para to the acrylate moiety on the phenyl ring (Fig. 1, ). The crystal packing is reinforced by intermolecular C–H···O hydrogen bonds, contributing to its stability . This compound serves as a key intermediate in synthesizing bioactive molecules, including antifungal and anticancer agents .
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl (Z)-3-bromo-2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)11(13)9-6-4-3-5-7-9/h3-7H,2H2,1H3/b11-10- |
InChI Key |
RHRXEZJIRJNKIV-KHPPLWFESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\Br)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-cyano-3-phenylacrylate can be synthesized through several methods. One common method involves the bromination of ethyl 2-cyano-3-phenylacrylate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of ethyl 3-bromo-2-cyano-3-phenylacrylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-3-phenylacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acrylates.
Reduction: Formation of ethyl 3-amino-2-cyano-3-phenylacrylate.
Oxidation: Formation of phenolic derivatives.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-3-phenylacrylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Utilized in the design and synthesis of novel drug candidates.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-cyano-3-phenylacrylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic reactions, while the cyano group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-Cyano-3-Amino-3-Phenylacrylate (Phenamacril)
- Structure: Replaces the bromine atom with an amino (-NH₂) group at the 3-position of the phenyl ring.
- Configuration: Originally misassigned as (E), but NMR and quantum mechanical calculations confirmed the (Z)-configuration due to intramolecular hydrogen bonding between the amino and cyano groups .
- Bioactivity : Commercialized as the fungicide "phenamacril," it inhibits myosin-5 in Fusarium graminearum. Its antifungal efficacy (EC₅₀ = 0.8 µg/mL against F. asiaticum) surpasses that of brominated analogs due to enhanced hydrogen-bonding interactions with the target protein .
- Thermodynamic Stability : The Z-configuration is stabilized by a single hydrogen bond (N–H···N≡C), a feature absent in the brominated analog .
Ethyl 2-Cyano-3-[3-(Trifluoromethyl)Phenyl]Acrylate
- Structure : Substitutes bromine with a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
- Electronic Effects : The electron-withdrawing -CF₃ group increases electrophilicity at the acrylate double bond, enhancing reactivity in Michael addition reactions compared to the brominated compound .
- Applications : Used in synthesizing fluorinated pharmaceuticals, leveraging the metabolic stability imparted by the -CF₃ group .
Ethyl 2-Cyano-3-Phenylacrylate (Non-Halogenated Analog)
- Structure: Lacks halogen or amino substituents on the phenyl ring.
- Reactivity : Exhibits lower electrophilicity than brominated or trifluoromethylated analogs, reducing its utility in nucleophilic reactions .
- Bioactivity: Limited antifungal activity (EC₅₀ > 50 µg/mL) compared to phenamacril, highlighting the critical role of substituents in biological potency .
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent Effects: Bromine and -CF₃ groups enhance electrophilicity and bioactivity compared to non-halogenated analogs. Phenamacril’s amino group introduces hydrogen-bonding capabilities critical for antifungal action .
Stereochemical Impact : Misassignment of double-bond configuration (E vs. Z) in early studies delayed the development of phenamacril, underscoring the need for rigorous structural validation .
Thermodynamic Stability : The E-configuration in brominated and trifluoromethylated analogs is stabilized by crystal packing forces, whereas the Z-configuration in phenamacril relies on intramolecular hydrogen bonds .
Anticancer Potential: Brominated derivatives (e.g., compound 3 in ) show promise in silico for HER2 and FPPS inhibition (docking scores: -9.2 to -10.5 kcal/mol), outperforming reference drugs like Tyrphostin AG9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
